4-o-Galloylbergenin
Overview
Description
4-O-Galloylbergenin is a bergenin derivative that can be isolated from the rhizome of Ardisia gigantifolia . It is a natural product with a molecular weight of 480.4 g/mol .
Molecular Structure Analysis
The molecular structure of 4-O-Galloylbergenin is represented by the formula C21H20O13 . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
4-O-Galloylbergenin is a natural product with a molecular weight of 480.4 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.Scientific Research Applications
Analgesic and Anti-inflammatory Activities
4-o-Galloylbergenin exhibits significant analgesic and anti-inflammatory activities. A study found that a related compound, 11-O-galloylbergenin, isolated from Mallotus philippinensis, demonstrated substantial effects in reducing pain and inflammation in animal models (Arfan et al., 2010).
Antioxidant Properties
Several studies highlight the potent antioxidant properties of 4-o-Galloylbergenin and its derivatives. These compounds exhibit significant free-radical scavenging activities, outperforming even some standard antioxidants in certain assays (Mu et al., 2013), (Habtemariam & Cowley, 2012), (Uddin et al., 2014).
Cytotoxic Activity
Research on the leaves of Ardisia insularis revealed the isolation of 4-o-Galloylbergenin among other compounds. These compounds were assessed for cytotoxic activities against various cancer cell lines, indicating potential applications in cancer treatment (Van et al., 2015).
Antiplasmodial Activities
The comparative study of 4-o-Galloylbergenin and bergenin isolated from Bergenia ligulata demonstrated both compounds' effectiveness in antiplasmodial assays. This suggests potential for treating malaria and related parasitic diseases (Uddin et al., 2014).
Safety And Hazards
properties
IUPAC Name |
[3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSHSFQTWCKTFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-o-Galloylbergenin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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